molecular formula C36H36N6 B14130720 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene

Cat. No.: B14130720
M. Wt: 552.7 g/mol
InChI Key: HLAWFCGERPRTSE-UHFFFAOYSA-N
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Description

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is an organic compound that features a benzene core substituted with three benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline to form the target compound . Another method involves the condensation of benzoyl chloride with 1-imidazolylmethanol under suitable conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene involves its interaction with specific molecular targets. The benzimidazole groups can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is unique due to the presence of dimethyl groups on the benzimidazole rings, which can influence its chemical reactivity and binding properties. This structural feature may enhance its performance in specific applications, such as catalysis and material science.

Properties

Molecular Formula

C36H36N6

Molecular Weight

552.7 g/mol

IUPAC Name

1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]phenyl]methyl]-5,6-dimethylbenzimidazole

InChI

InChI=1S/C36H36N6/c1-22-7-31-34(10-25(22)4)40(19-37-31)16-28-13-29(17-41-20-38-32-8-23(2)26(5)11-35(32)41)15-30(14-28)18-42-21-39-33-9-24(3)27(6)12-36(33)42/h7-15,19-21H,16-18H2,1-6H3

InChI Key

HLAWFCGERPRTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC(=C3)CN4C=NC5=C4C=C(C(=C5)C)C)CN6C=NC7=C6C=C(C(=C7)C)C

Origin of Product

United States

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